

Indapamide: A Comprehensive Physicochemical Profile for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indapamide*

Cat. No.: B195227

[Get Quote](#)

This technical guide provides an in-depth overview of the core physicochemical properties of **Indapamide**, tailored for researchers, scientists, and professionals in drug development. **Indapamide** is a thiazide-like diuretic and antihypertensive agent, distinguished by its chemical structure which includes both a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline moiety.^[1] This unique structure contributes to its pharmacological profile and physicochemical characteristics.

Chemical Identity and Core Properties

Indapamide is chemically identified as 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide.^[2] It is a white to off-white crystalline powder.^{[1][3]} The presence of a methylindoline group is largely responsible for the molecule's lipid solubility.^[2]

Identifier	Value	Reference
IUPAC Name	4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide	[2]
CAS Number	26807-65-8	[4]
Molecular Formula	C ₁₆ H ₁₆ ClN ₃ O ₃ S	[2][4]
Molecular Weight	365.83 g/mol	[4][5]
Synonyms	Lozol, Fludex, Natrilix, Veroxil, Indamol, Noranat, Tertensif	[2][4]

Physicochemical Data Summary

The following tables summarize the key quantitative physicochemical properties of **Indapamide**, crucial for formulation development, analytical method design, and pharmacokinetic studies.

Table 1: Thermal and Dissociation Properties

Property	Value	Reference
Melting Point	160-162 °C	[2][5][6]
Boiling Point	Not available / Decomposes	[6]
pKa	8.8	[1][2][4]

Table 2: Solubility and Partitioning Characteristics

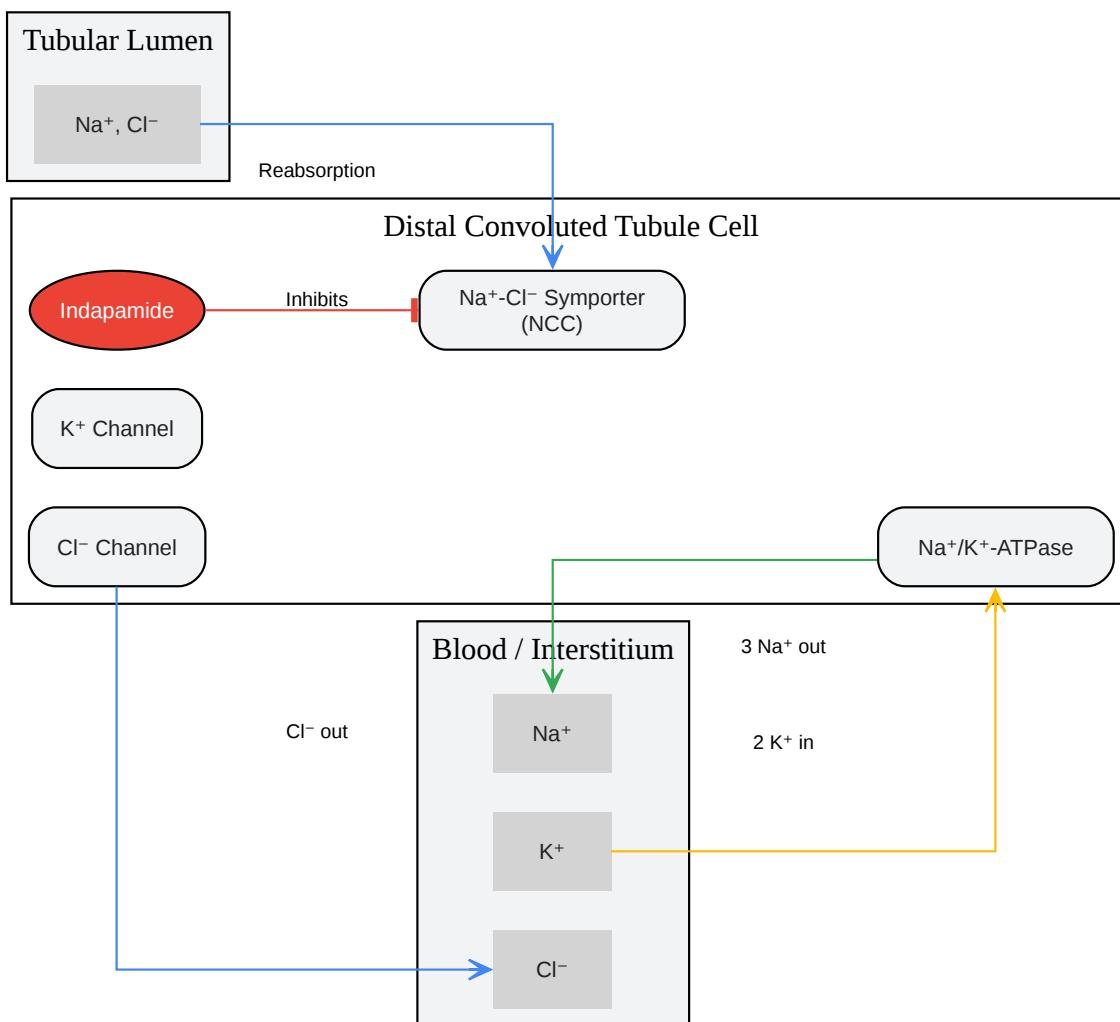

Property	Value	Solvent/Medium	Reference
LogP (Octanol/Water)	2.2	-	[2]
Water Solubility	34.2 mg/L (Practically insoluble)	Water	[2] [3] [7]
Solubility	Soluble	Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Acetic Acid	[3] [4] [8]
Solubility	Very slightly soluble	Chloroform, Ether	[3] [4] [8]

Table 3: Crystalline and Solid-State Properties

Property	Description	Reference
Appearance	White to yellow-white crystalline powder	[1] [6]
Polymorphism	Exists in polymorphic and pseudopolymorphic (solvate) forms	[9] [10]
Hydration	Can exist as a non-stoichiometric hydrate, containing up to 3% water	[11] [12]
Crystal System	Tetragonal	[1]

Key Signaling Pathway and Mechanism of Action

Indapamide exerts its diuretic and antihypertensive effects primarily by acting on the kidneys. Its mechanism involves the inhibition of the $\text{Na}^+ \text{-} \text{Cl}^-$ symporter in the distal convoluted tubule of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride.

[Click to download full resolution via product page](#)

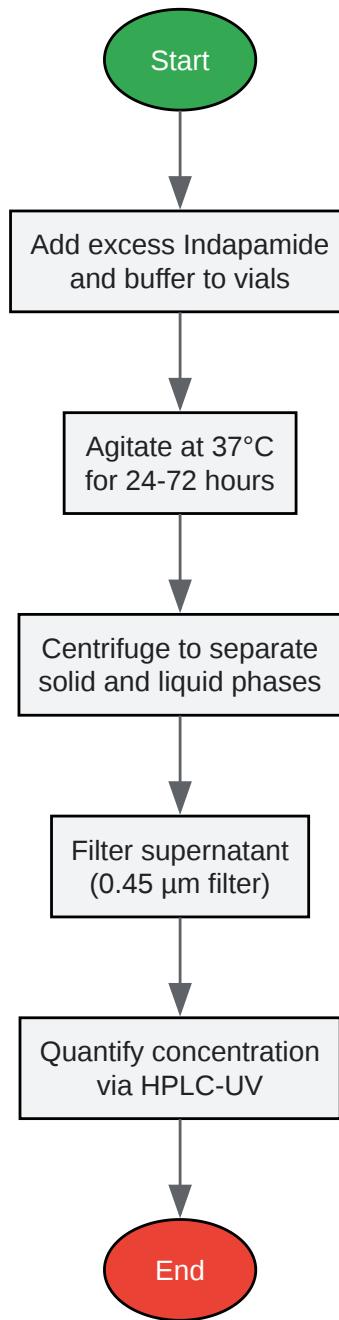
Mechanism of action of **Indapamide** in the distal convoluted tubule.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols applicable to **Indapamide**.

The shake-flask method is the gold standard for determining equilibrium solubility.[13][14]

Objective: To determine the equilibrium solubility of **Indapamide** in aqueous buffers at a controlled temperature (e.g., 37 ± 1 °C).[15]


Materials:

- **Indapamide** powder
- Aqueous buffers (pH 1.2, 4.5, 6.8 as per regulatory guidance)[15]
- Glass vials with screw caps
- Temperature-controlled orbital shaker or agitator
- Centrifuge
- Validated analytical system (e.g., HPLC-UV) for concentration measurement
- Syringe filters (e.g., 0.45 µm)

Procedure:

- Preparation: Add an excess amount of **Indapamide** powder to a series of vials, ensuring a solid phase will remain after equilibrium is reached.
- Solvent Addition: Add a known volume of each aqueous buffer to the respective vials. A minimum of three replicates per pH condition is recommended.[15]
- Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) until equilibrium is established. The time to reach equilibrium should be determined in preliminary studies by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours).[15]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For turbid samples, centrifugation is required to separate the solid from the liquid phase.
- Filtration & Dilution: Filter the supernatant through a syringe filter to remove any remaining undissolved particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of **Indapamide** in the diluted filtrate using a validated HPLC-UV method.

- Calculation: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

[Click to download full resolution via product page](#)

Experimental workflow for solubility determination via the shake-flask method.

Potentiometric titration is a highly accurate method for pKa determination of ionizable compounds.[\[16\]](#)

Objective: To determine the acid dissociation constant (pKa) of **Indapamide**.

Materials:

- **Indapamide**
- Co-solvent (e.g., methanol or ethanol, as **Indapamide** is poorly water-soluble)
- Standardized 0.1 M HCl and 0.1 M NaOH solutions
- Calibrated pH meter with an electrode suitable for aqueous-organic mixtures
- Magnetic stirrer and stir bar
- Temperature-controlled titration vessel

Procedure:

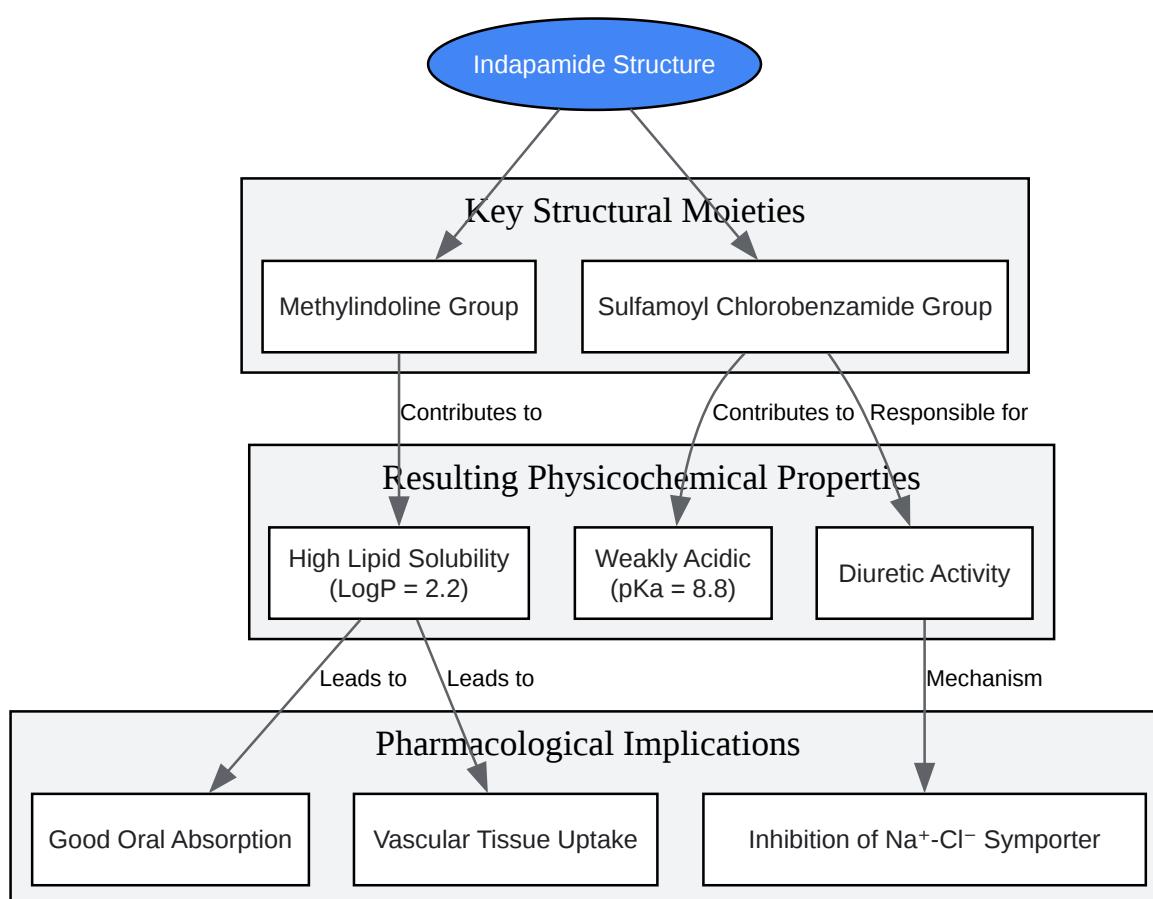
- Sample Preparation: Dissolve a precisely weighed amount of **Indapamide** in a known volume of the chosen co-solvent/water mixture. The use of a co-solvent is necessary to achieve sufficient solubility for titration.[16]
- Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and begin gentle stirring. Purge with nitrogen to displace dissolved CO₂.
- Titration: Since **Indapamide** is a weak acid (pKa ~8.8), titrate the solution with the standardized 0.1 M NaOH solution.[1] Add the titrant in small, precise increments.
- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. For co-solvent methods, multiple titrations at different co-solvent percentages are performed, and the aqueous pKa is determined by extrapolating the results to 0% organic solvent.

This protocol determines the partition coefficient between n-octanol and water.

Objective: To measure the LogP value of **Indapamide**.

Materials:

- **Indapamide**
- n-Octanol (pre-saturated with water)
- Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)
- Separatory funnel or vials
- Mechanical shaker
- Centrifuge
- Validated analytical method (HPLC-UV)


Procedure:

- Phase Preparation: Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.
- Sample Preparation: Prepare a stock solution of **Indapamide** in the n-octanol phase.
- Partitioning: Add a known volume of the **Indapamide** stock solution to a separatory funnel or vial containing a known volume of the buffer.
- Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of **Indapamide** in each phase using a validated analytical method.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm

of this value.[\[17\]](#)

Structural Relationships to Physicochemical Properties

The chemical structure of **Indapamide** directly influences its key properties, making it an effective diuretic with favorable pharmacokinetics.

[Click to download full resolution via product page](#)

Relationship between **Indapamide**'s structure and its properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [drugs.com](#) [drugs.com]
- 2. [Indapamide | C16H16CIN3O3S | CID 3702 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 3. [pdf.hres.ca](#) [pdf.hres.ca]
- 4. [Indapamide](#) [drugfuture.com]
- 5. [Indapamide CAS#: 26807-65-8](#) [m.chemicalbook.com]
- 6. [fishersci.com](#) [fishersci.com]
- 7. [Indapamide | 26807-65-8](#) [chemicalbook.com]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [Solid state investigation and characterization of the polymorphic and pseudopolymorphic forms of indapamide](#) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [ingentaconnect.com](#) [ingentaconnect.com]
- 12. [researchgate.net](#) [researchgate.net]
- 13. [benchchem.com](#) [benchchem.com]
- 14. [researchgate.net](#) [researchgate.net]
- 15. [who.int](#) [who.int]
- 16. [journals.indexcopernicus.com](#) [journals.indexcopernicus.com]
- 17. [acdlabs.com](#) [acdlabs.com]
- To cite this document: BenchChem. [**Indapamide: A Comprehensive Physicochemical Profile for Research Applications**]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b195227#indapamide-physicochemical-properties-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com